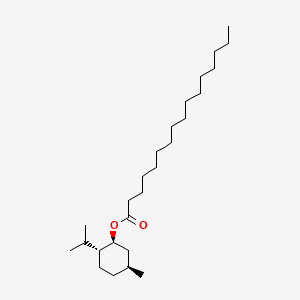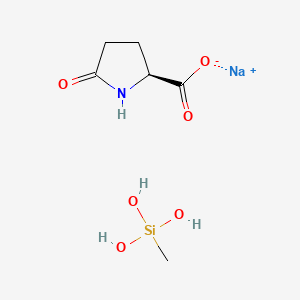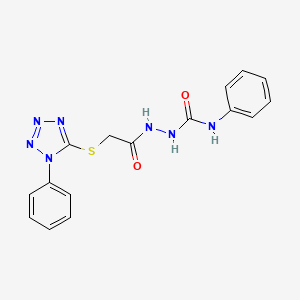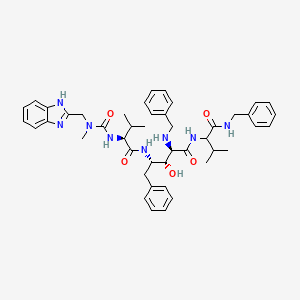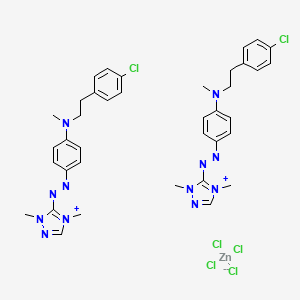
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound featuring a triazolium core with azo linkages and a tetrachlorozincate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(((4-chlorobenzyl)methyl)methylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl iodide to introduce the triazolium moiety.
Ion Exchange: Finally, the quaternized product undergoes ion exchange with zinc chloride to form the tetrachlorozincate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The azo linkages in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The azo linkages and triazolium core could also play a role in its interaction with biological targets, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) dichlorozincate(2-)
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachloroferrate(2-)
Uniqueness
The uniqueness of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its specific combination of functional groups and counterions, which confer distinct chemical and physical properties. This makes it particularly suitable for specialized applications in various scientific and industrial fields.
属性
CAS 编号 |
85392-73-0 |
|---|---|
分子式 |
C38H44Cl6N12Zn |
分子量 |
946.9 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H22ClN6.4ClH.Zn/c2*1-24(13-12-15-4-6-16(20)7-5-15)18-10-8-17(9-11-18)22-23-19-25(2)14-21-26(19)3;;;;;/h2*4-11,14H,12-13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
DYHKJQPFMIGXSO-UHFFFAOYSA-J |
规范 SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


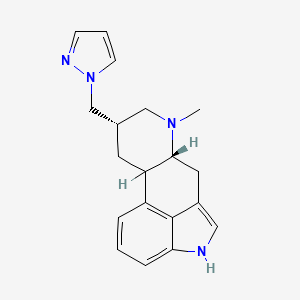

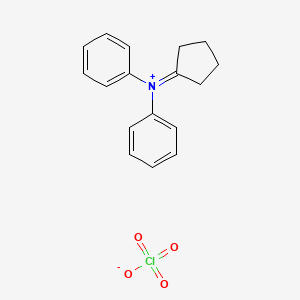

![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
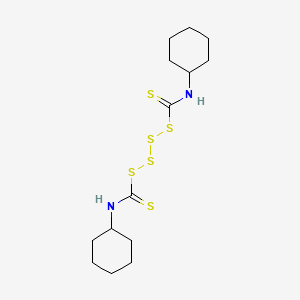
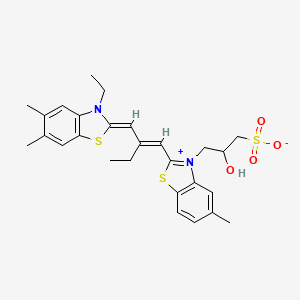
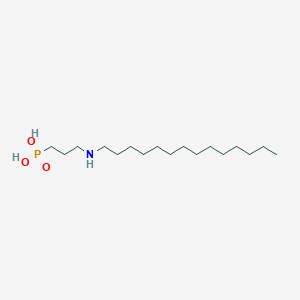
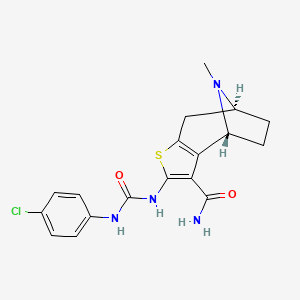
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
